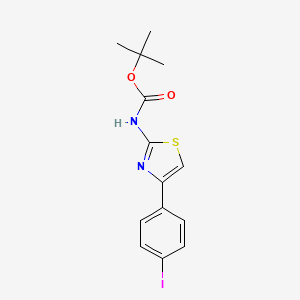
6-(2,2,2-Trifluoroacetamido)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,2,2-Trifluoroacetamido)picolinic acid is a chemical compound with the molecular formula C8H5F3N2O3 and a molecular weight of 234.13 g/mol It is characterized by the presence of a trifluoroacetamido group attached to a picolinic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroacetamido)picolinic acid typically involves the reaction of picolinic acid with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{Picolinic acid} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
6-(2,2,2-Trifluoroacetamido)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
6-(2,2,2-Trifluoroacetamido)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(2,2,2-Trifluoroacetamido)picolinic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The picolinic acid moiety may also play a role in binding to metal ions and other cofactors, affecting biochemical pathways.
類似化合物との比較
Similar Compounds
Picolinic acid: A related compound with similar structural features but lacking the trifluoroacetamido group.
Trifluoroacetic acid: Shares the trifluoroacetyl group but has different chemical properties and applications.
Nicotinic acid: Another pyridine derivative with distinct biological activities.
Uniqueness
6-(2,2,2-Trifluoroacetamido)picolinic acid is unique due to the presence of both the trifluoroacetamido and picolinic acid moieties
特性
分子式 |
C8H5F3N2O3 |
|---|---|
分子量 |
234.13 g/mol |
IUPAC名 |
6-[(2,2,2-trifluoroacetyl)amino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-5-3-1-2-4(12-5)6(14)15/h1-3H,(H,14,15)(H,12,13,16) |
InChIキー |
VMUHLQSWTWKYHR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)NC(=O)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



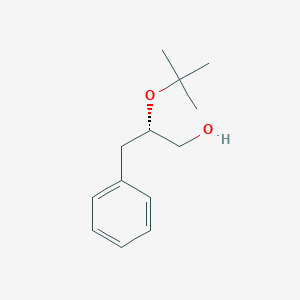
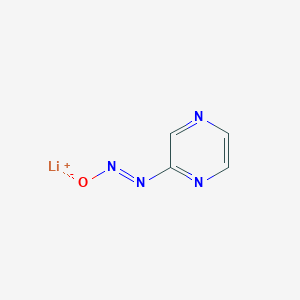
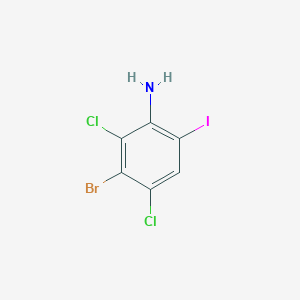
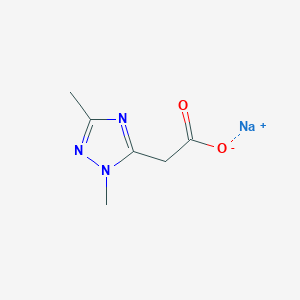

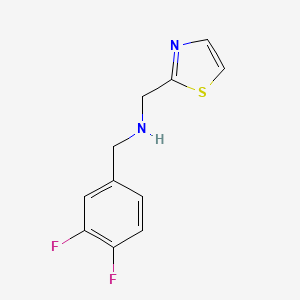


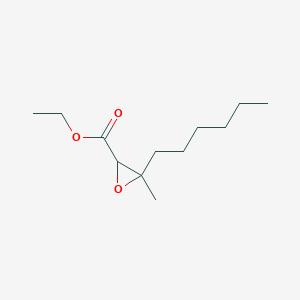
![tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15305806.png)
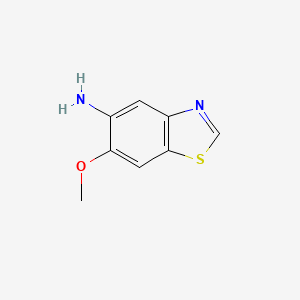
![Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate](/img/structure/B15305818.png)
